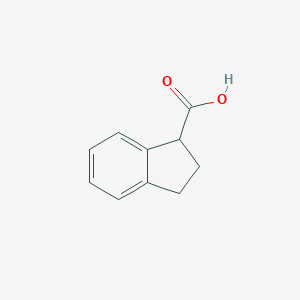
Ytterbium antimonide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ytterbium antimonide is a compound consisting of ytterbium and antimony. It is known for its unique electronic and structural properties, which make it a subject of interest in various scientific fields. Ytterbium, a rare-earth element, is known for its malleability and ductility, while antimony is a metalloid with significant applications in semiconductors and alloys.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ytterbium antimonide can be synthesized through various methods, including solid-state reactions and chemical vapor deposition. One common method involves the direct reaction of ytterbium and antimony at high temperatures. The reaction is typically carried out in an inert atmosphere to prevent oxidation: [ \text{Yb} + \text{Sb} \rightarrow \text{YbSb} ]
Industrial Production Methods: In industrial settings, this compound is often produced using high-temperature furnaces where ytterbium and antimony are combined in stoichiometric ratios. The reaction is conducted under controlled conditions to ensure the purity and quality of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, especially when exposed to air. The oxidation process can lead to the formation of ytterbium oxide and antimony oxide.
Reduction: The compound can also be reduced under specific conditions, often involving hydrogen or other reducing agents.
Substitution: this compound can participate in substitution reactions where antimony atoms are replaced by other elements or compounds.
Common Reagents and Conditions:
Oxidation: Oxygen or air at elevated temperatures.
Reduction: Hydrogen gas or other reducing agents at high temperatures.
Substitution: Various halides or other reactive compounds.
Major Products Formed:
Oxidation: Ytterbium oxide and antimony oxide.
Reduction: Pure ytterbium and antimony.
Substitution: Compounds with substituted elements or groups.
Applications De Recherche Scientifique
Ytterbium antimonide has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various chemical reactions due to its unique electronic properties.
Biology: Ytterbium compounds, including this compound, are being explored for their potential use in bioimaging and as contrast agents in medical imaging.
Medicine: Research is ongoing into the use of this compound in drug delivery systems and cancer treatment.
Industry: The compound is used in the production of semiconductors and other electronic devices due to its excellent conductive properties.
Mécanisme D'action
The mechanism by which ytterbium antimonide exerts its effects is primarily related to its electronic structure. The compound can interact with various molecular targets, including enzymes and receptors, through its ability to donate or accept electrons. This interaction can lead to changes in the activity of these targets, influencing various biological and chemical processes.
Comparaison Avec Des Composés Similaires
Ytterbium Oxide: Another ytterbium compound with applications in catalysis and electronics.
Antimony Trioxide: A compound of antimony used in flame retardants and as a catalyst.
Ytterbium Chloride: Used as a Lewis acid in organic synthesis.
Uniqueness of Ytterbium Antimonide: this compound stands out due to its unique combination of properties from both ytterbium and antimony. Its electronic structure allows for specific interactions that are not observed in other compounds, making it particularly valuable in advanced scientific research and industrial applications.
Propriétés
Numéro CAS |
12039-34-8 |
|---|---|
Formule moléculaire |
SbYb+3 |
Poids moléculaire |
294.81 g/mol |
Nom IUPAC |
antimony;ytterbium(3+) |
InChI |
InChI=1S/Sb.Yb/q;+3 |
Clé InChI |
HAMNNAOPOGAKEM-UHFFFAOYSA-N |
SMILES |
[Sb].[Yb] |
SMILES canonique |
[Sb].[Yb+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1S,2S,5R,6S)-2-Methoxy-3,7-dioxabicyclo[4.1.0]heptan-5-ol](/img/structure/B81177.png)





![5-Phenyl-3H-[1,2,3]triazole-4-carbonitrile](/img/structure/B81186.png)



![3-[(6-Methoxy-2-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl)methyl]-4-methylhexan-1-ol](/img/structure/B81197.png)


